![molecular formula C21H16N2O4S B2620888 N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 536733-88-7](/img/structure/B2620888.png)
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
The compound “N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a chromene ring (a heterocyclic compound that is a derivative of benzopyran), a thiazole ring (a ring with one sulfur atom, one nitrogen atom, and three carbon atoms), and a methoxyphenyl group (a phenyl ring with a methoxy group attached). The exact properties of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple ring structures. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure. The presence of the chromene and thiazole rings suggests that it might undergo reactions typical of these types of compounds. For example, the chromene ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. These properties could be determined experimentally or predicted using computational chemistry methods .Scientific Research Applications
Crystal Structure and Polymorphism
The compound 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, related structurally to N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, has been studied for its crystal structure, showcasing polymorphism with different crystalline forms. These studies provide insights into molecular conformations, crucial for understanding the compound's physical and chemical properties (Reis et al., 2013).
Synthesis and Characterization
Research on the synthesis and characterization of novel compounds derived from similar structures, focusing on their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrates the potential of these compounds in medicinal chemistry and drug development processes (Hassan et al., 2014).
Antimicrobial Activity
Compounds combining the chromene moiety with various substituents have been synthesized and evaluated for their antimicrobial efficacy. These studies highlight the potential use of such compounds in developing new antibacterial and antifungal agents, providing a basis for further pharmacological research (Desai et al., 2011).
Antioxidant and Antibacterial Agents
New derivatives of 4H-chromene-3-carboxamide have been synthesized and assessed for their antioxidant and antibacterial properties. This research suggests the importance of the chromene core in designing compounds with potential health benefits, including combating oxidative stress and bacterial infections (Subbareddy & Sumathi, 2017).
Chemical Reactions and Syntheses
The exploration of reactions involving chromone-3-carboxamides provides valuable insights into synthetic pathways for creating novel compounds. These studies contribute to the broader field of organic synthesis, offering methods for constructing complex molecules with potential applications in various domains, including materials science and pharmaceuticals (Kornev et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a potential industrial chemical, future research might focus on optimizing its synthesis and studying its properties .
properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-12-18(13-7-9-15(26-2)10-8-13)22-21(28-12)23-19(24)16-11-14-5-3-4-6-17(14)27-20(16)25/h3-11H,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZXALOAUUOHAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide |
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